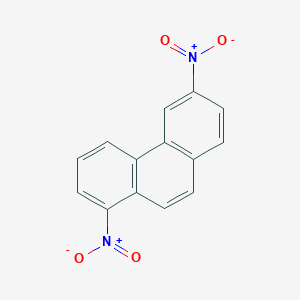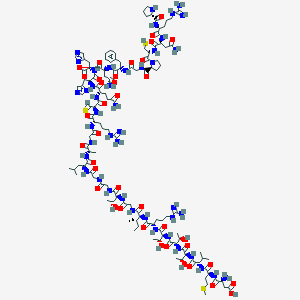
VD1-Rpd2 neuropeptide alpha2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The VD1-Rpd2 neuropeptide alpha2 is a peptide that has been studied for its potential use in scientific research. This neuropeptide has been found to have various biochemical and physiological effects, which make it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of the VD1-Rpd2 neuropeptide alpha2 is not fully understood, but it is thought to act on various receptors in the central nervous system. It has been found to bind to alpha2-adrenergic receptors, which are involved in the regulation of pain and inflammation.
Biochemische Und Physiologische Effekte
The VD1-Rpd2 neuropeptide alpha2 has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects, as well as neuroprotective effects. It has also been found to modulate the release of various neurotransmitters, such as dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
The VD1-Rpd2 neuropeptide alpha2 has several advantages for lab experiments. It is relatively easy to synthesize using SPPS methods, and it has been found to have various biochemical and physiological effects that make it a promising candidate for further study. However, there are also some limitations to its use in lab experiments. For example, it may not be stable in certain conditions, and it may have limited solubility in certain solvents.
Zukünftige Richtungen
There are several future directions for the study of the VD1-Rpd2 neuropeptide alpha2. One area of interest is in the development of new drugs that target this neuropeptide for the treatment of various neurological disorders. Another area of interest is in the study of its mechanism of action, which could lead to a better understanding of its potential therapeutic uses. Additionally, further research is needed to determine the optimal conditions for the synthesis and purification of this neuropeptide.
Synthesemethoden
The VD1-Rpd2 neuropeptide alpha2 can be synthesized using solid-phase peptide synthesis (SPPS) methods. This involves the use of a resin-bound amino acid as a starting material, which is then coupled with other amino acids to form the peptide chain. The resulting peptide can then be purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
The VD1-Rpd2 neuropeptide alpha2 has been studied for its potential use in various scientific research applications. One area of interest is in the study of pain and inflammation, where this neuropeptide has been found to have anti-inflammatory and analgesic effects. It has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
157452-74-9 |
|---|---|
Produktname |
VD1-Rpd2 neuropeptide alpha2 |
Molekularformel |
C123H196N44O38S3 |
Molekulargewicht |
2995.3 g/mol |
IUPAC-Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S,3R)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2R)-2-[[(2S)-4-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]oxy-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C123H196N44O38S3/c1-13-58(6)93(163-104(188)71(27-20-35-139-123(132)133)154-115(199)95(61(9)169)165-117(201)97(63(11)171)166-116(200)96(62(10)170)164-114(198)92(57(4)5)162-105(189)73(31-37-208-12)151-99(183)67(124)42-91(180)181)112(196)144-51-90(179)161-94(60(8)168)113(197)143-47-86(175)140-48-87(176)149-74(38-56(2)3)106(190)147-59(7)98(182)141-49-88(177)148-69(25-18-33-137-121(128)129)101(185)159-80(52-206)110(194)153-72(29-30-83(125)172)103(187)155-76(40-65-45-134-54-145-65)108(192)157-78(41-66-46-135-55-146-66)119(203)205-120(204)79(44-85(127)174)158-107(191)75(39-64-22-15-14-16-23-64)150-89(178)50-142-111(195)82-28-21-36-167(82)118(202)81(53-207)160-109(193)77(43-84(126)173)156-102(186)70(26-19-34-138-122(130)131)152-100(184)68-24-17-32-136-68/h14-16,22-23,45-46,52,54-63,65-82,92-97,136,168-171,207H,13,17-21,24-44,47-51,53,124H2,1-12H3,(H2,125,172)(H2,126,173)(H2,127,174)(H,140,175)(H,141,182)(H,142,195)(H,143,197)(H,144,196)(H,147,190)(H,148,177)(H,149,176)(H,150,178)(H,151,183)(H,152,184)(H,153,194)(H,154,199)(H,155,187)(H,156,186)(H,157,192)(H,158,191)(H,159,185)(H,160,193)(H,161,179)(H,162,189)(H,163,188)(H,164,198)(H,165,201)(H,166,200)(H,180,181)(H4,128,129,137)(H4,130,131,138)(H4,132,133,139)/t58-,59-,60+,61+,62+,63+,65?,66?,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,92-,93-,94-,95-,96-,97-/m0/s1 |
InChI-Schlüssel |
NIVFFXVQVIRWIS-RYZMZDQVSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C=S)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC2C=NC=N2)C(=O)OC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)N |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C=S)C(=O)NC(CCC(=O)N)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2C=NC=N2)C(=O)OC(=O)C(CC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C=S)C(=O)NC(CCC(=O)N)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2C=NC=N2)C(=O)OC(=O)C(CC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N |
Synonyme |
VD1-RPD2 neuropeptide alpha(2) VD1-RPD2 neuropeptide alpha2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid](/img/structure/B125196.png)
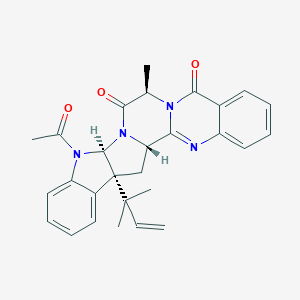
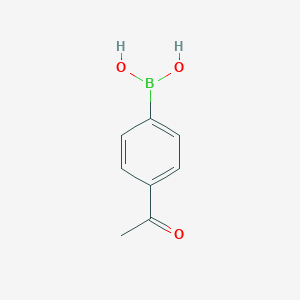

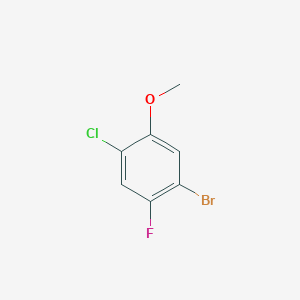
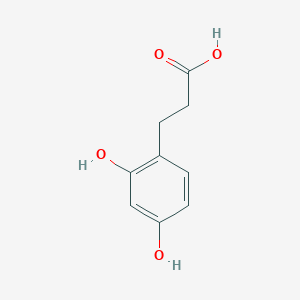
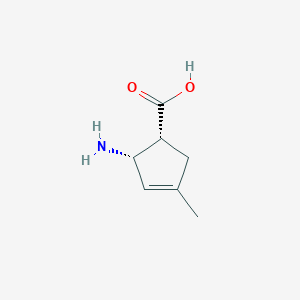
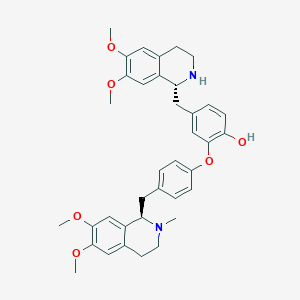
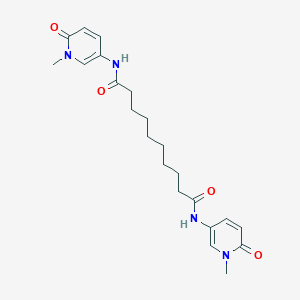
![N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide](/img/structure/B125225.png)
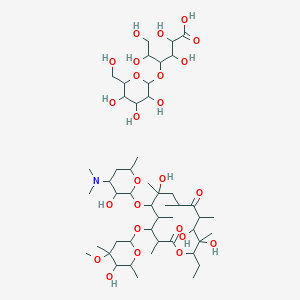
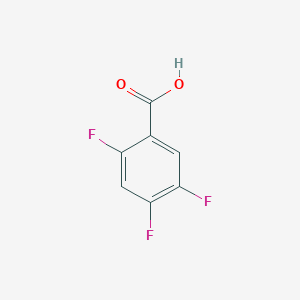
![(2S,3R,4S,5S,6R)-2-[4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B125230.png)
